(1-Isopropoxycycloheptyl)methanamine
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Overview
Description
(1-Isopropoxycycloheptyl)methanamine: is an organic compound that belongs to the class of amines It features a cycloheptyl ring substituted with an isopropoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropoxycycloheptyl)methanamine typically involves the reaction of cycloheptanone with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxycycloheptane intermediate. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (1-Isopropoxycycloheptyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cycloheptyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cycloheptyl derivatives.
Scientific Research Applications
Chemistry: (1-Isopropoxycycloheptyl)methanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of (1-Isopropoxycycloheptyl)methanamine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at certain receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Molecular Targets and Pathways:
Receptors: The compound may bind to G-protein coupled receptors (GPCRs) or ion channels, influencing their function.
Pathways: Activation or inhibition of signaling pathways such as the cAMP pathway or MAPK/ERK pathway.
Comparison with Similar Compounds
- (1-Isopropylcyclopropyl)methanamine
- (1-Isopropylcyclohexyl)methanamine
- (1-Isopropylcyclopentyl)methanamine
Comparison: (1-Isopropoxycycloheptyl)methanamine is unique due to its larger cycloheptyl ring and the presence of an isopropoxy group. This structural difference imparts distinct chemical and biological properties compared to its smaller ring analogs. The larger ring size can influence the compound’s binding affinity and selectivity towards specific targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
(1-propan-2-yloxycycloheptyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-10(2)13-11(9-12)7-5-3-4-6-8-11/h10H,3-9,12H2,1-2H3 |
InChI Key |
KOAWUFJPGVXPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCCCCC1)CN |
Origin of Product |
United States |
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